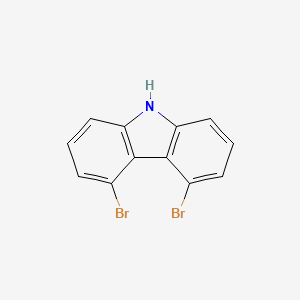
4,5-dibromo-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the regioselective dilithiation of carbazole followed by electrophilic bromination. This process involves the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve lithiation at the 4 and 5 positions, followed by quenching with a brominating agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with appropriate ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be obtained.
Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photocatalysis: Carbazole derivatives, including this compound, are explored for their potential as photocatalysts in various chemical reactions.
Biological Studies: Carbazole derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-9H-carbazole depends on its application:
In Organic Electronics: The compound’s electronic properties, such as charge transport and light emission, are influenced by the presence of bromine atoms, which can affect the conjugation and energy levels of the molecule.
In Photocatalysis: The bromine atoms can facilitate the generation of reactive intermediates under light irradiation, enhancing the compound’s photocatalytic activity.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-9H-carbazole: Another dibromo derivative of carbazole, used in similar applications but with different substitution patterns.
3,6-Dibromo-9H-carbazole: This compound has bromine atoms at the 3 and 6 positions, affecting its reactivity and properties differently compared to 4,5-dibromo-9H-carbazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and functionalization possibilities. The proximity of the bromine atoms at the 4 and 5 positions can lead to unique peri-like interactions, influencing the compound’s electronic and photophysical properties .
Eigenschaften
Molekularformel |
C12H7Br2N |
|---|---|
Molekulargewicht |
325.00 g/mol |
IUPAC-Name |
4,5-dibromo-9H-carbazole |
InChI |
InChI=1S/C12H7Br2N/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6,15H |
InChI-Schlüssel |
PJFWRZFVBUTJAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C3=C(N2)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


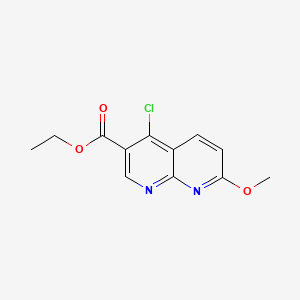
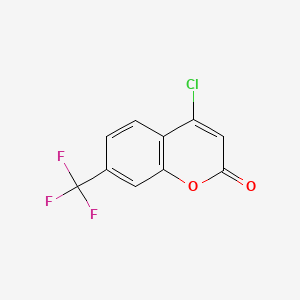
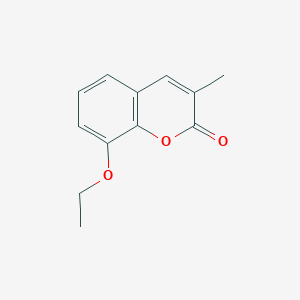
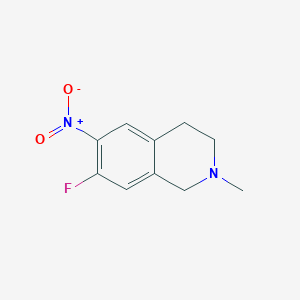
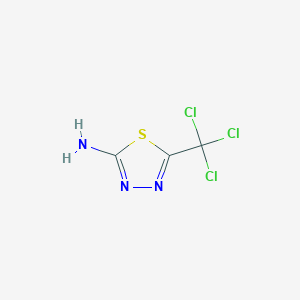
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
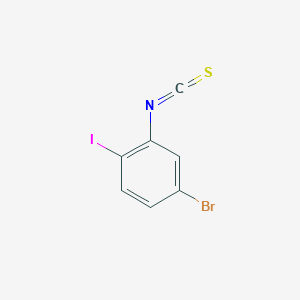
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

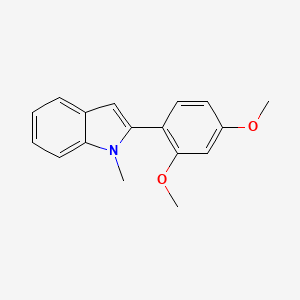
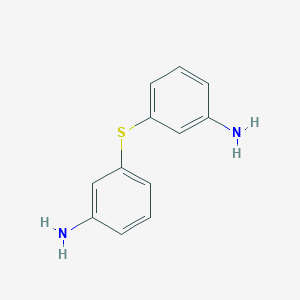
![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
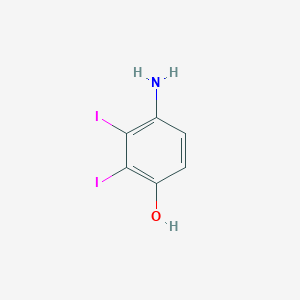
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
